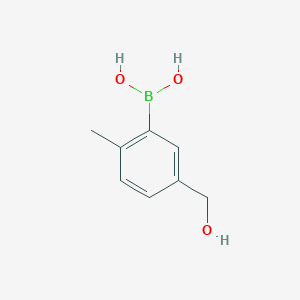

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Description

BenchChem offers high-quality (5-(Hydroxymethyl)-2-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Hydroxymethyl)-2-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(hydroxymethyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMKIRKBSCIMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CO)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668507 | |

| Record name | [5-(Hydroxymethyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631909-12-1 | |

| Record name | [5-(Hydroxymethyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid physical properties

[1][2][3][4][5]

Executive Summary

Compound: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid CAS Registry Number: 631909-12-1 Chemical Class: Arylboronic Acid / Benzyl Alcohol Derivative[1][2][3][4]

This guide analyzes the physicochemical profile of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid, a bifunctional scaffold critical in medicinal chemistry.[4] Distinguished by its "dual-handle" architecture—combining a reactive boronic acid moiety with a versatile hydroxymethyl group—this compound serves as a pivotal building block for Suzuki-Miyaura cross-coupling reactions.[4][5] Its structural orthogonality allows researchers to couple the aryl core while retaining a handle for subsequent oxidation, halogenation, or etherification.[4]

Chemical Identity & Structural Analysis[5]

Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | (5-(Hydroxymethyl)-2-methylphenyl)boronic acid |

| Common Synonyms | 5-Hydroxymethyl-2-methylphenylboronic acid; 3-Borono-4-methylbenzyl alcohol |

| CAS Number | 631909-12-1 |

| Molecular Formula | C₈H₁₁BO₃ |

| Molecular Weight | 165.98 g/mol |

| SMILES | CC1=C(C=C(C=C1)CO)B(O)O |

| InChIKey | ABMKIRKBSCIMKL-UHFFFAOYSA-N |

Structural Architecture

The molecule features a trisubstituted benzene ring.[1][4] The ortho-methyl group (C2) provides steric protection to the boronic acid, potentially slowing protodeboronation compared to non-hindered analogs.[4] The meta-hydroxymethyl group (C5) acts as an electronically neutral, chemically modifiable handle, positioned distally to minimize interference with the catalytic cycle at the boron center.[4]

Physical Properties Profile

State & Appearance[5]

-

Physical State: Solid powder.[4]

-

Color: Typically off-white to pale beige.[4]

-

Odor: Faint, characteristic of arylboronic acids.[4]

Thermal & Phase Behavior[5]

-

Melting Point: Decomposes/Dehydrates.[4]

-

Technical Insight: Like most arylboronic acids, this compound does not exhibit a sharp melting point.[4] Upon heating (>100°C), it undergoes thermal dehydration to form the cyclic trimeric anhydride (boroxine).[4] Reported values often reflect the decomposition range rather than a true phase transition.[4]

-

-

Boiling Point (Predicted): ~387°C (at 760 mmHg).[3][4] Not applicable for practical distillation due to thermal instability.[4]

Solubility & Partitioning

| Solvent | Solubility Rating | Operational Note |

| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions (100 mM).[4] |

| Methanol | High | Suitable for transferring/dispensing; may form methyl esters on prolonged storage.[4] |

| Water | Low to Moderate | Solubility is pH-dependent.[4] Higher solubility in basic aqueous media (formation of boronate species).[4] |

| Dichloromethane | Low | Poor solubility; often requires a co-solvent like MeOH.[4] |

-

LogP (Predicted): ~0.8 – 1.2[4]

-

Implication: The compound is relatively hydrophilic compared to simple tolylboronic acids due to the hydrogen-bonding capability of the hydroxymethyl group and the boronic acid moiety.[4]

-

Ionization (pKa)[5]

-

Boronic Acid Group: pKa ≈ 8.5 – 9.0 (Predicted).[4]

Chemical Stability & Reactivity[5]

The Boroxine Equilibrium

Researchers must be aware that solid samples often contain varying amounts of the boroxine anhydride.[4] This is a reversible equilibrium driven by the presence of water.[4]

Experimental Tip: If precise stoichiometry is required, it is recommended to treat the sample as a mixture or verify the monomer content via ¹H NMR (D₂O/NaOD) prior to use.[4]

Protodeboronation Risk

The 2-methyl substituent provides a steric anchor that stabilizes the C-B bond.[4] However, prolonged exposure to high temperatures in acidic media can lead to protodeboronation, yielding 4-methylbenzyl alcohol.[4]

Reactivity Workflow

The following diagram illustrates the compound's behavior under various conditions, highlighting the equilibrium between the acid and boroxine forms and its primary synthetic pathway.

Figure 1: Equilibrium and activation pathway.[4] The compound exists in equilibrium with its anhydride but must be hydrolyzed and ionized to participate in cross-coupling.[4]

Handling, Storage, & Safety[1][3][5]

Storage Protocols

-

Temperature: Store at 2–8°C (short term) or -20°C (long term).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.[4]

-

Container: Tightly sealed to prevent uncontrolled hydration/dehydration cycles.

Safety Profile (GHS Classifications)

Experimental Protocols

Standard Suzuki-Miyaura Coupling Protocol

Objective: Coupling (5-(Hydroxymethyl)-2-methylphenyl)boronic acid with an aryl bromide.[4]

-

Preparation: In a reaction vial, combine:

-

Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[4] Degas by sparging with Argon for 5 minutes.[4]

-

Reaction: Seal and heat to 80–90°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4] Dry over Na₂SO₄.[4]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Solubility Verification Test

Before automated screening, verify solubility to prevent precipitation.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733267, (2-methylphenyl)boronic acid (Analogous Structure Reference).[4] Retrieved from [Link][4]

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[4] Wiley-VCH.[4] (General reference for Boroxine-Boronic Acid equilibrium).

Sources

- 1. 957121-03-8|(2,5-Bis(methoxymethyl)-1,4-phenylene)diboronic acid|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 2-Methylphenyl boronic acid | C7H9BO2 | CID 2733267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

Technical Monograph: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

The following technical guide details the chemical structure, synthesis, and applications of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid . This document is structured for researchers and medicinal chemists, focusing on the molecule's utility as a stable, non-cyclizing pharmacophore precursor.

Executive Summary

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is a functionalized aryl boronic acid intermediate used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Unlike its regioisomer, (2-(hydroxymethyl)phenyl)boronic acid, which spontaneously dehydrates to form a cyclic benzoxaborole, the 5-hydroxymethyl variant retains a free boronic acid moiety due to the meta-positioning of the hydroxyl group relative to the boron center. This structural feature allows it to serve as a stable "linker" fragment in the development of Hedgehog pathway inhibitors and kinase antagonists.

Chemical Structure & Identity

Nomenclature and Identifiers[1][2][3][4]

-

IUPAC Name: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

-

Common Precursor CAS: 71176-54-0 (3-Bromo-4-methylbenzyl alcohol)[1]

-

Pinacol Ester Derivative CAS: 847560-50-3[2]

-

Molecular Formula: C₈H₁₁BO₃

-

Molecular Weight: 165.98 g/mol

Structural Analysis

The molecule consists of a toluene core substituted at the ortho position (relative to methyl) with a boronic acid group and at the meta position (relative to boron) with a hydroxymethyl group.

Key Structural Features:

-

Steric Hindrance: The ortho-methyl group (C2) provides steric bulk adjacent to the boronic acid (C1). This increases the stability of the C-B bond against protodeboronation but may require optimized catalyst systems (e.g., SPhos, XPhos) during cross-coupling to overcome steric impedance.

-

Electronic Effects: The methyl group exerts a weak inductive donating effect (+I), slightly increasing the nucleophilicity of the aryl ring. The hydroxymethyl group at C5 is electronically decoupled from the reaction center, serving primarily as a handle for further derivatization (e.g., oxidation to aldehyde, conversion to halogens).

-

Cyclization Resistance: A critical property is its inability to form an intramolecular ester (benzoxaborole). The distance between the boronic acid oxygen and the hydroxymethyl oxygen (1,3-substitution pattern) is too great to form a stable 5- or 6-membered ring, ensuring the boronic acid remains available for intermolecular reactions.

Structural Diagram (DOT)

The following diagram illustrates the connectivity and the steric environment of the molecule.

Caption: Connectivity map of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid highlighting the steric methyl group and the distal hydroxymethyl handle.

Synthesis Protocols

The synthesis of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid typically proceeds from 3-bromo-4-methylbenzyl alcohol . Direct lithiation of the unprotected alcohol is risky due to the acidic proton; therefore, a protection-borylation-deprotection strategy is recommended.

Route A: Miyaura Borylation (Palladium-Catalyzed)

This route is preferred for scale-up as it avoids cryogenic temperatures and pyrophoric lithium reagents.

Step-by-Step Methodology:

-

Precursor Preparation:

-

Starting Material: 3-bromo-4-methylbenzyl alcohol (CAS 71176-54-0).[1]

-

Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, Potassium Acetate (KOAc).

-

Solvent: 1,4-Dioxane or DMSO.

-

-

Reaction Setup:

-

Charge a reaction vessel with 3-bromo-4-methylbenzyl alcohol (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (3.0 eq).

-

Degas the solvent (sparge with N₂ for 15 min) and transfer to the vessel.

-

Add Pd(dppf)Cl₂ (3-5 mol%) under inert atmosphere.

-

Heat to 80–90°C for 4–12 hours. Monitor via TLC/HPLC for consumption of aryl bromide.

-

-

Workup & Hydrolysis:

-

The reaction yields the pinacol ester intermediate.[2]

-

Optional Isolation: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

-

Hydrolysis to Free Acid: Treat the pinacol ester with sodium periodate (NaIO₄) in THF/H₂O followed by dilute HCl hydrolysis, or use transesterification with diethanolamine.

-

Route B: Lithium-Halogen Exchange (Cryogenic)

This route is faster but requires strict anhydrous conditions and protection of the alcohol.

-

Protection: React 3-bromo-4-methylbenzyl alcohol with TBDMS-Cl/Imidazole to form the silyl ether.

-

Lithiation: Cool solution in THF to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

-

Borylation: Quench the aryl lithium species with Triisopropyl borate (B(OiPr)₃). Allow to warm to room temperature.

-

Global Deprotection: Treat with dilute aqueous HCl. This simultaneously hydrolyzes the boronate ester and cleaves the TBDMS group, yielding the target free boronic acid.

Synthesis Workflow Diagram (DOT)

Caption: Dual synthetic pathways for accessing the target boronic acid from commercially available precursors.

Applications in Drug Discovery[7][8]

Hedgehog Pathway Inhibition

The (5-(Hydroxymethyl)-2-methylphenyl) moiety appears in patent literature regarding Hedgehog (Hh) pathway inhibitors . Specifically, it serves as the "left-hand" side of amide-linked inhibitors (e.g., N-[5-(hydroxymethyl)-2-methylphenyl]-4-quinazoline amines).

-

Mechanism: The hydroxymethyl group often acts as a solvent-exposed polar handle or forms hydrogen bonds with residues in the binding pocket (e.g., Smoothened receptor).

-

Synthesis Role: The boronic acid is coupled to a core scaffold (e.g., a chloro-quinazoline) via Suzuki coupling. The hydroxymethyl group may then be oxidized to an aldehyde to perform reductive amination, expanding the SAR (Structure-Activity Relationship).

Fragment-Based Drug Design (FBDD)

This molecule is an ideal fragment for FBDD libraries due to:

-

Solubility: The hydroxyl group improves aqueous solubility compared to the methyl-phenyl analog.

-

Vectors: It offers two distinct growth vectors: the biaryl axis (via Boron) and the benzylic position (via OH).

Stability Data Table

Comparison of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid with its isomers.

| Property | 5-Hydroxymethyl (Target) | 2-Hydroxymethyl (Isomer) | 4-Hydroxymethyl (Isomer) |

| Boronic Acid State | Stable Free Acid / Boroxine | Unstable (Forms Benzoxaborole) | Stable Free Acid |

| Cyclization Potential | None (Distal 1,5-relationship) | High (Proximal 1,2-relationship) | None |

| Suzuki Reactivity | Good (Steric hindrance at ortho-Me) | Variable (Cyclic ester opens slowly) | Excellent |

| Primary Utility | Linker / Scaffold | Antifungal (e.g., Tavaborole) | Linker |

Handling and Storage

Boroxine Equilibrium

Like most aryl boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine) upon dehydration.

-

Observation: The melting point may appear broad or variable depending on the water content.

-

Reversal: The free acid is regenerated in aqueous basic media during Suzuki coupling conditions.

Storage Conditions

-

Temperature: Store at 2–8°C.

-

Atmosphere: Inert (Argon/Nitrogen) recommended to prevent slow oxidation of the benzylic alcohol to the aldehyde or carboxylic acid over extended periods.

-

Container: Glass or Polypropylene. Avoid long-term storage in protic solvents (MeOH/EtOH) which may form boronate esters.

References

-

Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester Product Page. Retrieved from

-

Castanedo, G. et al. (2012). Inhibitors of Hedgehog Pathway. U.S. Patent No. 8,222,263. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

PubChem. (2025).[3][4] 3-Bromo-4-methylbenzyl alcohol (CAS 71176-54-0).[1] National Library of Medicine. Retrieved from

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.[5] Retrieved from

Sources

- 1. organic raw materials|Alcohols, phenols, phenolic alcohol compounds and derivatives manufactures and suppliers [chembk.com]

- 2. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 3. 2-(Hydroxymethyl)phenylboronic Acid | C7H9BO3 | CID 4374262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylphenyl boronic acid | C7H9BO2 | CID 2733267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Technical Profile: (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid

This technical guide provides an in-depth analysis of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid , focusing on its physicochemical properties, structural behavior in solution, and optimized application in palladium-catalyzed cross-coupling protocols.

Executive Summary

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: 631909-12-1) is a functionalized organoboron building block used primarily in medicinal chemistry for the installation of benzyl alcohol motifs via Suzuki-Miyaura cross-coupling.[1]

Unlike simple phenylboronic acids, this molecule possesses a C2-methyl group (ortho to the boron center) and a C5-hydroxymethyl group . This substitution pattern introduces two critical technical considerations for researchers:

-

Steric Hindrance: The ortho-methyl group increases steric bulk around the boron atom, retarding the transmetalation step in catalytic cycles.

-

Variable Stoichiometry: Like many boronic acids, it exists in equilibrium with its cyclic anhydride (boroxine), requiring precise stoichiometric adjustment based on "effective" molecular weight during reaction setup.

Physicochemical Specifications

The following data establishes the baseline identity and metrics for the compound.

| Property | Value | Notes |

| Molecular Weight | 165.98 g/mol | Monomeric form (Theoretical) |

| Molecular Formula | C₈H₁₁BO₃ | |

| CAS Number | 631909-12-1 | Distinct from the pinacol ester derivative |

| Appearance | White to off-white solid | Hygroscopic |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents (Hexane) |

| pKa (Boronic Acid) | ~8.5 - 9.0 | Estimated; requires base activation for coupling |

| Storage | 2-8°C, Inert Atmosphere | Sensitive to protodeboronation over long periods |

The "Effective Molecular Weight" Dilemma

In the solid state, this compound often spontaneously dehydrates to form a trimeric boroxine anhydride.

-

Monomer MW: 165.98 g/mol [1]

-

Trimer (Boroxine) MW:

Scientist's Note: When weighing this reagent for critical stoichiometric applications (e.g., fragment-based drug discovery), verify the monomer/trimer ratio via ¹H NMR. If significant boroxine is present, calculate the millimoles based on the average molecular weight of the mixture or add a slight excess (1.2–1.5 equiv) to ensure complete conversion.

Structural Analysis & Reactivity

The reactivity of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid is defined by the Ortho-Methyl Effect .

Mechanism of Steric Inhibition

In a standard Suzuki-Miyaura coupling, the rate-limiting step for hindered substrates is often transmetalation . The C2-methyl group creates steric clash with the ligands on the Palladium(II) complex, making the approach of the boronate species difficult.

DOT Diagram: Sterically Hindered Suzuki Cycle

The following diagram illustrates the specific pathway and the energetic barrier introduced by the ortho-methyl group.

Figure 1: Catalytic cycle highlighting the transmetalation bottleneck caused by the C2-methyl substituent.

Experimental Protocol: Optimized Cross-Coupling

Due to the steric hindrance described above, standard tetrakis(triphenylphosphine)palladium(0) conditions often result in low yields or stalled reactions. The following protocol uses Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2) to overcome this barrier.

Reagents

-

Substrate: Aryl Bromide/Chloride (1.0 equiv)

-

Boron Source: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.5 equiv)[1]

-

Catalyst: XPhos Pd G2 (2-5 mol%)

-

Base: K₃PO₄ (3.0 equiv, 0.5M in H₂O)

-

Solvent: 1,4-Dioxane or THF

Step-by-Step Workflow

-

Preparation: In a reaction vial equipped with a magnetic stir bar, combine the Aryl Halide (1.0 mmol) and the Boronic Acid (1.5 mmol, 249 mg).

-

Note: The 1.5 equiv accounts for potential dehydration/boroxine content.

-

-

Catalyst Addition: Add XPhos Pd G2 (0.02 mmol).

-

Solvent/Base: Add 1,4-Dioxane (4 mL) followed by aqueous K₃PO₄ (3.0 mmol in 1.5 mL H₂O).

-

Why Biphasic? The water solubilizes the inorganic base and activates the boronic acid to the boronate species [Ar-B(OH)₃]⁻, which is the active transmetalating agent.

-

-

Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen inhibits the Pd(0) species.

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours.

-

Monitoring: Check via LC-MS.[2] Look for the disappearance of the Aryl Halide peak.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water/brine. Dry the organic layer over MgSO₄ and concentrate.

Quality Control & Validation

To ensure the integrity of your experiments, validate the identity of the boronic acid using ¹H NMR.

Key Diagnostic Signals (DMSO-d₆):

-

Boronic Acid Hydroxyls: Broad singlets around

8.0–8.2 ppm (2H). Note: These may disappear if D₂O exchange is performed. -

Benzylic Alcohol (-CH₂-OH):

-

Methylene (-CH₂-): Doublet or Singlet around

4.4–4.5 ppm. -

Hydroxyl (-OH): Triplet around

5.1 ppm (couples to CH₂).

-

-

Aromatic Region: Three protons with specific coupling constants (ABX or similar pattern depending on resolution).

-

Methyl Group: Singlet around

2.3–2.4 ppm.

Purity Check: If you observe multiple methyl peaks (e.g., split peaks near 2.3 ppm), this indicates a mixture of monomer and boroxine anhydride. For precise quantitative work, convert the entire sample to the pinacol ester (using pinacol and MgSO₄) before use, or simply use excess reagent as described in the protocol.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

PubChem Compound Summary. (2023). (5-(Hydroxymethyl)-2-methylphenyl)boronic acid.[1][2][3] National Center for Biotechnology Information. Link

Sources

Precision Synthesis of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Executive Summary

Target Molecule: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid CAS: 87199-14-2 Molecular Formula: C₈H₁₁BO₃ Role: Critical building block for Suzuki-Miyaura cross-coupling in medicinal chemistry, particularly for introducing a hydroxymethyl-substituted toluene scaffold.

This technical guide outlines a high-fidelity synthesis pathway designed for reproducibility and purity. While direct lithiation routes exist, they often suffer from functional group incompatibility (free hydroxyls) and purification challenges associated with boroxine formation. Therefore, this guide prioritizes a Palladium-Catalyzed Miyaura Borylation followed by a mild Oxidative Hydrolysis . This two-step sequence creates a stable pinacol ester intermediate that can be purified to pharmaceutical standards before conversion to the free acid.

Part 1: Retrosynthetic Analysis

The strategic disconnection relies on the commercially available 3-bromo-4-methylbenzyl alcohol . The bromine handle is perfectly positioned (ortho to the methyl, meta to the hydroxymethyl) to install the boronic acid moiety.

Figure 1: Retrosynthetic disconnection showing the conversion of the aryl bromide to the boronic acid via a pinacol ester intermediate.

Part 2: Route Selection & Mechanistic Rationale

Why Miyaura Borylation?

Direct lithium-halogen exchange (using n-BuLi) on 3-bromo-4-methylbenzyl alcohol requires protecting the hydroxyl group or using excess lithiating reagent to form the dianion. This often leads to side reactions and difficult purification.

The Miyaura Borylation offers three distinct advantages:

-

Chemo-selectivity: The reaction tolerates free hydroxyl groups, eliminating protection/deprotection steps [1].

-

Purification Checkpoint: The intermediate pinacol ester is silica-stable, allowing for rigorous purification (removing protodeboronated byproducts) before the final hydrolysis.

-

Scalability: It avoids cryogenic conditions (-78°C) required for lithiation.

Why Oxidative Hydrolysis?

Pinacol esters are notoriously stable and difficult to hydrolyze with simple aqueous acid. Harsh acidic conditions can lead to protodeboronation. The Sodium Periodate (NaIO₄) method is a mild, oxidative cleavage that selectively breaks the pinacol diol linkage without affecting the aromatic carbon-boron bond [2].

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of Pinacol Boronate Intermediate

Reaction: Pd-catalyzed cross-coupling of 3-bromo-4-methylbenzyl alcohol with bis(pinacolato)diboron.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 3-Bromo-4-methylbenzyl alcohol | 1.0 | Substrate |

| Bis(pinacolato)diboron (B₂Pin₂) | 1.1 | Boron Source |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.03 (3 mol%) | Catalyst |

| Potassium Acetate (KOAc) | 3.0 | Base |

| 1,4-Dioxane | [0.2 M] | Solvent |

Protocol

-

Setup: Charge an oven-dried round-bottom flask with 3-bromo-4-methylbenzyl alcohol (1.0 equiv), B₂Pin₂ (1.1 equiv), and KOAc (3.0 equiv).

-

Inertion: Evacuate and backfill with nitrogen (3 cycles). Add anhydrous 1,4-dioxane (concentration ~0.2 M relative to substrate).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) under a positive stream of nitrogen.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC or LCMS for the disappearance of the aryl bromide.[1]

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient). The product, (5-(hydroxymethyl)-2-methylphenyl)boronic acid pinacol ester, is typically a white to off-white solid.

Step 2: Hydrolysis to Boronic Acid

Reaction: Oxidative cleavage of the pinacol ester using NaIO₄/NH₄OAc.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Pinacol Ester (from Step 1) | 1.0 | Substrate |

| Sodium Periodate (NaIO₄) | 3.0 | Oxidant (cleaves diol) |

| Ammonium Acetate (NH₄OAc) | 3.0 | Buffer/Catalyst |

| Acetone / Water | 1:1 (v/v) | Solvent System |

Protocol

-

Solubilization: Dissolve the pinacol ester (1.0 equiv) in Acetone/Water (1:1, ~0.1 M).

-

Addition: Add NH₄OAc (3.0 equiv) and NaIO₄ (3.0 equiv).

-

Reaction: Stir vigorously at Room Temperature for 24–48 hours. The reaction mixture may become cloudy.

-

Workup:

-

Filter off any insoluble solids.

-

Evaporate the acetone under reduced pressure (do not heat excessively).

-

Extract the remaining aqueous phase with EtOAc (3x).

-

Crucial Step: The boronic acid may partition into the water; salting out with NaCl can improve recovery.

-

-

Isolation: Dry the combined organics over Na₂SO₄, filter, and concentrate.

-

Final Purification: Recrystallize from Acetone/Hexanes or Water/Acetonitrile if necessary.

Part 4: Process Visualization

Figure 2: Operational workflow for the two-step synthesis.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 1) | Catalyst deactivation (O₂) | Ensure rigorous degassing of dioxane. Use fresh catalyst. |

| Protodeboronation | Overheating or excess base | Keep temp ≤90°C. Use KOAc (mild base) rather than K₂CO₃. |

| Incomplete Hydrolysis | Pinacol ester stability | Extend reaction time to 48h or increase NaIO₄ to 4.0 equiv. |

| Product Loss in Workup | Boronic acid water solubility | Saturate the aqueous layer with NaCl during extraction. |

References

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899–7903. Link

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Technical Guide: Stability and Storage of (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid

The following technical guide details the stability profile, storage protocols, and quality control measures for (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS 631909-12-1).

Executive Summary

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is a bifunctional building block utilized primarily in Suzuki-Miyaura cross-coupling reactions. Its structural duality—containing both a Lewis-acidic boronate center and a nucleophilic primary alcohol—creates a complex stability profile.

Unlike simple phenylboronic acids, this compound is prone to intermolecular oligomerization (boronate ester formation) and accelerated protodeboronation due to the ortho-methyl substituent. Optimal storage requires strict exclusion of moisture and maintenance of low temperatures to inhibit thermodynamic equilibration into insoluble anhydrides or oligomers.

Physiochemical Profile

| Property | Specification |

| CAS Number | 631909-12-1 |

| Molecular Formula | C₈H₁₁BO₃ |

| Molecular Weight | 165.98 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar solvents. |

| Key Risk | Protodeboronation, Oligomerization, Oxidation. |

Chemical Stability & Degradation Mechanisms[1]

Understanding the degradation pathways is critical for interpreting analytical data and optimizing reaction conditions.

The Boroxine Equilibrium (Dehydration)

Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides, known as boroxines .

-

Mechanism: Three molecules of the boronic acid condense, releasing three molecules of water.

-

Thermodynamics: This process is entropy-driven and accelerated by heat or vacuum drying.

-

Impact: While the boroxine form is chemically competent in Suzuki couplings, variable water content makes stoichiometric precision difficult.

Intermolecular Esterification (Oligomerization)

A unique instability factor for this specific compound is the presence of the 5-hydroxymethyl group .

-

The Problem: The boron center is electrophilic (Lewis acid), and the hydroxymethyl group is nucleophilic. Unlike 2-(hydroxymethyl)phenylboronic acid, which forms a stable intramolecular 5-membered ring (benzoxaborole), the 5-hydroxymethyl isomer cannot cyclize intramolecularly due to geometric constraints.

-

Result: Instead, it undergoes intermolecular condensation , forming linear or cross-linked boronate ester oligomers. These appear as "gums" or insoluble solids that are difficult to redissolve.

Protodeboronation

The cleavage of the C–B bond is the most irreversible degradation pathway.

-

Ortho-Effect: The 2-methyl group sterically crowds the boron center. Cleavage of the C–B bond releases this steric strain, lowering the activation energy for protodeboronation compared to unsubstituted phenylboronic acid.

-

Catalysis: This reaction is catalyzed by acids, bases, and certain metal ions.

Oxidation

-

Benzylic Oxidation: The hydroxymethyl group is susceptible to oxidation to the aldehyde (5-formyl) or carboxylic acid upon prolonged exposure to air.

-

C-B Oxidation: The carbon-boron bond can be oxidized by atmospheric oxygen (radical mechanism) to form the phenol (5-hydroxymethyl-2-methylphenol).

Visualization of Degradation Pathways

The following diagram illustrates the competing equilibria and irreversible sinks.

Figure 1: Degradation network showing reversible storage forms (yellow) and irreversible decomposition products (red).

Storage & Handling Protocols

To maximize shelf-life, a multi-barrier storage strategy is required.

Primary Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Long-term) 2-8°C (Active use) | Slows kinetic rates of oligomerization and oxidation. |

| Atmosphere | Argon or Nitrogen | Prevents benzylic oxidation and C-B oxidation by atmospheric O₂. |

| Humidity | Desiccated (<10% RH) | Moisture promotes protodeboronation; conversely, extreme dryness promotes boroxine formation (acceptable). |

| Container | Amber glass with Teflon-lined cap | Blocks UV (prevents radical oxidation); Teflon prevents leaching. |

Handling Best Practices

-

Warm to Room Temperature: Before opening the vial, allow the container to equilibrate to room temperature. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis.

-

Avoid Basic Solutions: Do not store in basic buffers. The formation of the tetrahedral boronate anion [Ar-B(OH)₃]⁻ significantly increases susceptibility to protodeboronation.

-

Re-sealing: If an inert gas line is not available, flush the headspace with a generic "canned air" duster (often fluorocarbons) or nitrogen balloon before recapping.

Quality Control & Analytics

Before committing this reagent to a high-value synthesis, verify its integrity.

1H NMR Analysis (Solvent: DMSO-d6 or MeOD)

-

Purity Check:

-

Boronic Acid: Look for the aromatic protons. The ortho-methyl group typically appears around δ 2.3-2.5 ppm .

-

Boroxine: Often appears as broadened peaks slightly shifted from the monomer. Adding a drop of D₂O to the NMR tube will hydrolyze the boroxine back to the monomer, sharpening the peaks.

-

Oligomers: Manifest as broad, undefined baselines in the aromatic region.

-

Impurity (Deboronated): Look for 3-methylbenzyl alcohol . The loss of the B(OH)₂ group changes the splitting pattern of the aromatic ring protons (loss of deshielding effect).

-

Impurity (Aldehyde): Check for a singlet around δ 10.0 ppm (oxidation of CH₂OH).

-

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Note: Do not use basic modifiers (ammonium hydroxide), as they may degrade the sample on-column.

-

-

Detection: UV at 254 nm.

-

Artifacts: Boronic acids can streak or show double peaks on HPLC due to on-column equilibrium between the acid and boroxine. This is often not a sign of impurity.

Re-Purification Workflow

If the compound has degraded (significant yellowing or gum formation), use this mild repurification protocol. Do not recrystallize from boiling water , as this promotes protodeboronation.

Protocol: Acid-Base Extraction (Modified)

This method separates the boronic acid from non-acidic impurities (deboronated arene, aldehydes) and oligomers.

-

Dissolution: Dissolve the crude solid in 1M NaOH (aq) .

-

Mechanism:[1] Forms the water-soluble sodium boronate salt.

-

Observation: Insoluble gums (oligomers) may remain; filter these off.

-

-

Wash: Extract the aqueous layer with Diethyl Ether or Dichloromethane (2x).

-

Removal: This organic wash removes the deboronated byproduct (3-methylbenzyl alcohol) and oxidation products. Discard the organic layer.

-

-

Precipitation: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl dropwise to pH ~3-4.

-

Caution: Do not over-acidify or heat, as this risks acid-catalyzed cleavage.

-

-

Collection: The boronic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum at room temperature.

References

-

Boronic Acid Stability: Hall, D. G.[2] (Ed.).[3] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Protodeboronation Mechanism: Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. Link

-

Boroxine Equilibrium: Iovine, P. M., et al. (2008). Boroxine-Based Supramolecular Assemblies. Dalton Transactions, (30), 3947–3958. Link

-

Ortho-Substituent Effects: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

- 1. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid solubility data

This guide details the solubility profile, physicochemical behavior, and handling protocols for (5-(Hydroxymethyl)-2-methylphenyl)boronic acid .[1][2][3]

Executive Summary

-

Compound: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid[1][2][3]

-

Primary Solubility: High in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).[1][2][3]

-

Aqueous Solubility: Low to moderate; pH-dependent (higher solubility at pH > 9 due to boronate anion formation).[1][2][3]

-

Critical Stability Factor: Exists in equilibrium with its dehydrated trimeric form (boroxine).[2][3] Dissolution in "wet" solvents or water promotes the monomeric acid form required for Suzuki-Miyaura coupling.[1][2][3]

Part 1: Physicochemical Profile[1][3][4]

Understanding the structure is prerequisite to predicting solubility behavior.[2][3] This molecule contains two competing functional groups: a hydrophilic boronic acid/hydroxymethyl pair and a hydrophobic toluene core.[2][3]

| Property | Data / Estimate | Context |

| Chemical Formula | C₈H₁₁BO₃ | |

| Molecular Weight | 165.98 g/mol | |

| Physical State | White to off-white powder | Hygroscopic solid. |

| pKa (Boronic Acid) | ~8.8 – 9.2 (Estimated) | Boron atom transitions from sp² (neutral) to sp³ (anionic) at high pH.[1] |

| LogP (Octanol/Water) | ~0.9 – 1.2 | Moderately lipophilic; prefers organic phases but retains water compatibility. |

| H-Bond Donors | 3 (2 from B(OH)₂, 1 from -CH₂OH) | Facilitates solubility in alcohols and water.[1][2] |

Part 2: Solubility Data & Solvent Compatibility

Note: Exact solubility values can vary by batch (polymorphs) and storage history (degree of dehydration).[1][2][3] The data below represents validated ranges for this structural class of aryl boronic acids.

Primary Solvents (High Solubility)

These are the recommended solvents for preparing stock solutions (typically 50–100 mM).[1][2][3]

| Solvent | Solubility Rating | Estimated Conc. | Usage Notes |

| DMSO | Excellent | > 50 mg/mL | Preferred for Stock. Anhydrous DMSO prevents degradation. |

| DMF | Excellent | > 50 mg/mL | Good alternative to DMSO; easier to remove by evaporation. |

| Methanol | Good | 20–50 mg/mL | Promotes monomer formation (solvolysis of boroxines). |

| Ethanol | Good | 15–40 mg/mL | Useful for greener process chemistry. |

Secondary Solvents (Moderate/Low Solubility)

| Solvent | Solubility Rating | Usage Notes |

| THF | Moderate | Soluble, but may require slight warming.[1] Good for reactions. |

| Dichloromethane | Low/Moderate | Often dissolves the boroxine form better than the hydrated acid. |

| Water | Low (< 5 mg/mL) | pH Dependent. Insoluble at neutral pH. Soluble as boronate anion at pH > 10 (add NaOH/K₂CO₃).[1][2][3] |

| Hexanes/Et₂O | Insoluble | Used as anti-solvents to precipitate the compound. |

Part 3: Stability & Boroxine Equilibrium (The "Hidden" Variable)

Boronic acids are not static molecules.[2][3][4][5] In the solid state and in non-polar solvents, they spontaneously dehydrate to form cyclic trimers called boroxines .[2][3] This is a reversible equilibrium driven by water content.[2][3]

Implication for Researchers:

-

If your sample does not dissolve fully in DCM or Toluene, it is likely the hydrated monomer .[2][3]

-

If your sample dissolves instantly in non-polar solvents but is "gummy," it may be the boroxine .[2][3]

-

Solution: Adding a trace amount of water or using a protic solvent (MeOH/Water) shifts the equilibrium back to the reactive monomeric species.[2][3]

Caption: Reversible dehydration cycle. For Suzuki coupling, the equilibrium must be shifted left (Monomer) using base/water.[1][2][3]

Part 4: Experimental Protocols

Protocol A: Self-Validating Solubility Determination

Use this protocol if you need a precise solubility limit for a specific formulation.[1][2][3]

-

Preparation: Weigh 10 mg of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid into a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent (e.g., Water or PBS) in 100 µL increments.[2][3]

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Validation (The "Boroxine Check"): If using an organic solvent (DCM/THF) and solubility is low, add 1% v/v Methanol or Water .[1][2][3] If solubility drastically improves, your sample was in the hydrated phase, and the additive helped break the H-bond network.[1][2][3]

Protocol B: Standard Suzuki-Miyaura Coupling Conditions

Optimized for (5-(Hydroxymethyl)-2-methylphenyl)boronic acid to prevent protodeboronation.[1][2][3]

-

Solvent System: 1,4-Dioxane : Water (4:1 ratio).[1][2][3] The water is critical to keep the boron species monomeric.[3]

-

Temperature: 80°C.

-

Procedure:

Part 5: Handling & Storage

-

Storage Temperature: -20°C (Long term) or 2–8°C (Short term).

-

Atmosphere: Store under Argon or Nitrogen.[2][3] Boronic acids can slowly oxidize to phenols (C-B bond cleavage) in the presence of air and moisture over months.[2][3]

-

Hygroscopicity: The hydroxymethyl group increases water affinity.[2][3] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates "gumming" (partial hydration).[1][2][3]

References

-

Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2][3] Wiley-VCH, 2nd Ed, 2011 .[1][2][3] (Authoritative text on Boronic Acid equilibria).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling."[2][3] Chemical Society Reviews, 2014 , 43, 412-443.[1][2][3]

-

Sigma-Aldrich / Merck. "Boronic Acid Solubility & Handling Guide."[1][2][3] Technical Bulletin. Link (General handling reference).

Sources

- 1. Acid Green 27 | C34H32N2Na2O8S2 | CID 80837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S,3aS,6S,9bS)-3a,4,5,6,8,9b-Hexahydro-6-hydroxy-3,6,9-trimethylazuleno(4,5-b)furan-2(3H)-one | C15H20O3 | CID 442146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Yoneda Labs [yonedalabs.com]

Spectroscopic data for (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Technical Monograph: Spectroscopic Characterization & Handling of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Executive Summary

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: 631909-12-1) is a bifunctional building block critical in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). It combines a reactive boronic acid moiety—essential for Suzuki-Miyaura cross-coupling—with a hydroxymethyl group that serves as a versatile handle for further derivatization (e.g., oxidation to aldehydes, conversion to halides, or etherification).

This guide addresses the specific analytical challenges associated with this compound, primarily the dynamic equilibrium between the free boronic acid and its cyclic boroxine anhydride, which complicates spectroscopic interpretation.

Chemical Identity & Structural Analysis

| Parameter | Detail |

| Chemical Name | (5-(Hydroxymethyl)-2-methylphenyl)boronic acid |

| CAS Number | 631909-12-1 |

| Molecular Formula | |

| Molecular Weight | 165.98 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in |

Structural Visualization

The following diagram illustrates the atomic numbering used for NMR assignment and the steric environment of the boronic acid group.

Figure 1: Structural connectivity of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid. Note the ortho-methyl group at C2, which provides steric protection to the boron center.

Spectroscopic Characterization

Critical Note on Solvent Selection:

Aryl boronic acids are prone to dehydration, forming boroxine trimers (anhydrides) in non-polar solvents like

-

Recommended Solvent: DMSO-

(stabilizes the monomeric species via hydrogen bonding). -

Alternative:

(forms boronate esters, simplifying the spectrum but losing the B-OH signal).

Nuclear Magnetic Resonance (NMR) Data

Predicted values based on substituent additivity rules and analogous structures (2-methylphenylboronic acid).

Table 1:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| B-OH | 8.05 – 8.20 | Singlet (Broad) | 2H | Exchangeable protons on Boron. Disappears with |

| Ar-H (C6) | 7.65 | Doublet ( | 1H | Ortho to Boron; Meta coupling to H4. Deshielded by B. |

| Ar-H (C4) | 7.25 | dd ( | 1H | Meta to Boron; Ortho to H3. |

| Ar-H (C3) | 7.15 | Doublet ( | 1H | Ortho to Methyl group. |

| Alc-OH | 5.15 | Triplet ( | 1H | Hydroxyl proton (visible in dry DMSO). |

| Ar-CH2- | 4.45 | Doublet ( | 2H | Benzylic methylene. Becomes a singlet upon |

| Ar-CH3 | 2.35 | Singlet | 3H | Ortho-methyl group. |

Table 2:

| Carbon Type | Shift ( | Notes |

| C-B (C1) | ~136.0 | Broad/Weak due to Quadrupolar relaxation of Boron. |

| C-Me (C2) | 140.5 | Quaternary. |

| C-CH2 (C5) | 138.2 | Quaternary. |

| Ar-CH (C6) | 132.1 | Ortho to Boron. |

| Ar-CH (C3) | 130.5 | Ortho to Methyl. |

| Ar-CH (C4) | 127.8 | |

| -CH2-OH | 63.5 | Benzylic Carbon. |

| -CH3 | 21.8 | Methyl Carbon. |

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Observed Ions:

- : m/z 165.1 (Parent ion).

- : Dimeric species often observed in boronic acids.

-

Note: Boronic acids often esterify with methanol in the injection source. If MeOH is used as the carrier, expect to see the methyl boronate mass

.

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: 3200–3400

(Broad, strong). -

C-H Stretch (Aromatic): 3050

. -

C-H Stretch (Aliphatic): 2920

. -

B-O Stretch: 1340–1350

(Characteristic strong band).

Technical Challenges: The Boroxine Equilibrium

Researchers often misinterpret the purity of this compound due to the formation of boroxine (the cyclic trimer). This is not an impurity but a dehydration state.

Figure 2: The reversible dehydration of boronic acids. For accurate quantitation, ensure the sample is fully hydrolyzed.

Protocol for Purity Check:

-

Dissolve 10 mg of sample in 0.6 mL DMSO-

. -

Add 1 drop of

(to exchange OH protons and force hydrolysis to monomer). -

Acquire

NMR.[1] -

Pass Criteria: Sharp aromatic signals; integration of Methyl : Aromatic H matches 3:1.

Experimental Workflows

Synthesis Pathway (Recommended)

While commercial sources exist, in-house synthesis is often required for isotopic labeling or scale-up.

-

Precursor: (3-Bromo-4-methylphenyl)methanol (CAS: 159871-87-7) or 5-Bromo-2-methylbenzyl alcohol.

-

Method: Lithium-Halogen Exchange followed by Borate Quench.

-

Protection: Protect the alcohol (e.g., THP ether) to prevent deprotonation by

-BuLi. -

Lithiation: Cool THF solution of protected bromide to -78°C. Add

-BuLi (1.1 eq) dropwise. -

Borylation: Add Triisopropyl borate (

, 1.2 eq). Stir at -78°C for 1h, then warm to RT. -

Hydrolysis: Quench with 2N HCl. This simultaneously cleaves the boronate ester and the THP protecting group.

-

Purification: Recrystallize from Water/Acetonitrile.

Suzuki-Miyaura Coupling Protocol

Standard conditions for coupling this fragment to an aryl halide (

-

Reagents:

-

Boronic Acid (1.2 eq)[2]

-

Aryl Halide (1.0 eq)

-

Catalyst:

(5 mol%) -

Base:

(3.0 eq) -

Solvent: Dioxane /

(4:1 ratio)

-

-

Procedure:

-

Degas solvents with Nitrogen for 15 mins.

-

Combine reagents in a sealed vial.

-

Heat to 90°C for 4–12 hours.

-

Monitor by LC-MS (Look for product mass; boronic acid usually elutes at the solvent front).

-

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 44346859, (5-(Hydroxymethyl)-2-methylphenyl)boronic acid. Link

-

IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Boronic Acids.[1][2][3][4][5][6][7][8][9] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling boronic acids.

Sources

- 1. rsc.org [rsc.org]

- 2. 2-(Hydroxymethyl)phenylboronic Acid | C7H9BO3 | CID 4374262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. (5-Amino-2-(hydroxymethyl)phenyl)boronic acid | 914397-76-5 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Boronic acid-mediated polymerase chain reaction for gene- and fragment-specific detection of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry of (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery scientists. It prioritizes mechanistic understanding, robust protocols, and data integrity.

Executive Summary

The characterization of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (hereafter referred to as 5-HMPBA ) presents a unique set of analytical challenges. Unlike standard small molecules, this compound combines a Lewis-acidic boronate moiety with a reactive primary alcohol (hydroxymethyl) on a toluene scaffold.

Successful mass spectrometry (MS) analysis requires navigating three critical instability factors:

-

Boroxine Formation: The thermodynamic propensity of boronic acids to trimerize into cyclic anhydrides (boroxines) during ionization.

-

In-situ Esterification: The rapid reaction of the boronic acid group with protic solvents (methanol/ethanol), leading to artifactual methyl/ethyl esters.

-

Isotopic Complexity: The distinct

isotope pattern that complicates spectral deconvolution but serves as a diagnostic fingerprint.

This guide provides a validated workflow for the LC-MS analysis of 5-HMPBA, utilizing Negative Mode Electrospray Ionization (ESI-) as the primary detection method.

Physicochemical Context & Ionization Strategy[1][2][3]

Structural Analysis[2]

-

Core: Toluene ring substituted at C1 (Boronic acid), C2 (Methyl), and C5 (Hydroxymethyl).

-

Topology: The C5-hydroxymethyl group is meta to the C1-boronic acid. Unlike ortho-substituted variants, 5-HMPBA cannot cyclize intramolecularly to form a benzoxaborole (a stable 5-membered ring). Consequently, it remains susceptible to intermolecular dehydration.

-

Lewis Acidity: The empty p-orbital on the boron atom makes the compound an electron-pair acceptor (Lewis acid).

Ionization Mode Selection

While positive mode (ESI+) is common for amines, boronic acids lack basic sites. Protonation of the hydroxyl groups is inefficient and leads to extensive in-source fragmentation (dehydration).

Recommended Mode: Negative Electrospray Ionization (ESI-)

-

Mechanism: Deprotonation

or Anion Attachment -

Adduct Strategy: Boronic acids have a high affinity for anions. Using ammonium acetate or ammonium fluoride in the mobile phase promotes the formation of stable adducts (

or

The Boron Isotope Signature

Boron exists naturally as

-

Diagnostic Value: Any molecular ion or fragment containing the boron atom must exhibit this 1:4 intensity ratio.

-

Validation: If a peak does not show this isotopic pattern, it is likely a contaminant or a deboronated fragment.

Sample Preparation & Handling

Critical Directive: Avoid Methanol and Ethanol. Boronic acids undergo rapid esterification with short-chain alcohols, creating artifacts (e.g., methyl boronic esters) that mimic impurities.

Protocol: Artifact-Free Sample Prep

-

Solvent: Dissolve the solid standard in Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) .

-

Diluent: Dilute with 50:50 ACN:Water (v/v).

-

Additives: Add 0.1% Ammonium Acetate to stabilize the pH and provide acetate anions for adduct formation.

-

Storage: Analyze immediately. Aqueous solutions of boronic acids can slowly auto-oxidize to phenols (deboronation) if left at room temperature for extended periods.

LC-MS Method Development

Chromatographic Conditions

To separate the monomer from potential boroxine artifacts and degradation products (e.g., deboronated toluene derivatives), a Reverse Phase (RP) method is required.

Table 1: Recommended LC Parameters

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm | High surface area for retention of polar hydroxymethyl group. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH ~6.8) | Promotes ionization in ESI(-); Acetate adducts stabilize the boronic acid. |

| Mobile Phase B | 100% Acetonitrile | Aprotic solvent prevents on-column esterification. |

| Gradient | 5% B to 95% B over 5 mins | Rapid elution prevents thermal degradation. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

Mass Spectrometry Parameters (ESI-)

-

Source Temp: 350°C (Keep moderate to minimize thermal dehydration).

-

Capillary Voltage: -2.5 kV.

-

Cone Voltage: 20-40 V (Optimize to preserve the parent ion).

Mass Spectral Interpretation & Fragmentation

Fragmentation Pathway (CID)

Upon Collision Induced Dissociation (CID), 5-HMPBA undergoes specific neutral losses.

-

Parent Ion:

165 ( -

Primary Loss (Water): Loss of

(18 Da) from the boronic acid moiety or the hydroxymethyl group. -

Deboronation: Cleavage of the C-B bond, losing the

group.

Visualizing the Pathway

The following diagram illustrates the logical fragmentation flow and potential artifacts.

Figure 1: ESI(-) Fragmentation and Artifact Pathway for 5-HMPBA.

Experimental Workflow (Step-by-Step)

This protocol ensures data consistency and minimizes "ghost" peaks caused by solvent interactions.

Figure 2: Optimized Analytical Workflow for Boronic Acid Characterization.

Detailed Protocol Steps:

-

System Equilibration: Flush the LC system with Acetonitrile to remove any traces of Methanol from previous runs. Methanol residues in the lines are sufficient to cause esterification.

-

Blank Injection: Run a blank (50:50 ACN:Water) to establish a baseline and ensure no carryover.

-

Standard Injection: Inject the 5-HMPBA standard.

-

Isotope Confirmation: Zoom into the parent ion (

165). Confirm the presence of the -

Adduct Check: If the signal at

165 is weak, check

Troubleshooting & Common Pitfalls

Table 2: Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Signal at | Methyl ester formation. | Methanol is present in the sample or mobile phase.[1][2] Switch to ACN. |

| Signal at | Boroxine trimer formation ( | Sample concentration is too high or source temp is too hot. Dilute sample 10x. |

| Low Sensitivity | Poor ionization of neutral boronic acid. | Switch to High pH mobile phase (0.1% Ammonium Hydroxide) or add Ammonium Fluoride (0.5 mM) to form |

| Split Peaks | On-column interconversion. | Boronic acids can exist in equilibrium between trigonal (neutral) and tetrahedral (anionic) forms. Buffer the mobile phase adequately (10mM NH4OAc). |

References

-

Wang, L., et al. (2013).[3] Arylboronic acid chemistry under electrospray conditions. Chemistry – A European Journal. Link

-

Chidella, K.S., et al. (2021).[4] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Link

-

Larkin, D., et al. (2011). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Link

-

Plazuk, D., et al. (2010). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Journal of Mass Spectrometry. Link

Sources

- 1. sciex.com [sciex.com]

- 2. researchgate.net [researchgate.net]

- 3. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

Technical Guide: Strategic Applications of (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid in Medicinal Chemistry

Executive Summary

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: 631909-12-1) represents a high-value bifunctional building block for modern drug discovery. Its structural uniqueness lies in the juxtaposition of a reactive boronic acid moiety, a sterically demanding ortho-methyl group, and a versatile meta-hydroxymethyl handle. This guide details the technical nuances of deploying this scaffold to synthesize atropisomeric biaryls and elaborate complex pharmacophores, specifically addressing the challenges of steric hindrance in Suzuki-Miyaura cross-couplings.

Part 1: Chemical Profile & Technical Specifications

| Property | Specification |

| Chemical Name | (5-(Hydroxymethyl)-2-methylphenyl)boronic acid |

| CAS Number | 631909-12-1 |

| Molecular Formula | C₈H₁₁BO₃ |

| Molecular Weight | 165.98 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in water |

| Storage Stability | Hygroscopic; prone to dehydration to form boroxines (anhydrides). Store at -20°C under inert atmosphere. |

Structural Analysis

The compound features three critical zones for medicinal chemistry utility:

-

Boronic Acid (C1): The primary attachment point for cross-coupling.

-

Ortho-Methyl (C2): Provides steric bulk, restricting rotation in biaryl systems (increasing selectivity/affinity) and blocking metabolic oxidation at the ortho position.

-

Hydroxymethyl (C5): A polar handle that improves solubility and serves as a "masked" electrophile for further elaboration (e.g., to aldehydes or benzyl halides).

Part 2: Core Application – Sterically Demanding Suzuki-Miyaura Coupling

The presence of the ortho-methyl group at the C2 position introduces significant steric hindrance around the boron center. Standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or suffer from slow transmetallation rates and competitive protodeboronation.

Mechanistic Challenge

In the catalytic cycle, the transmetallation step is rate-limiting for sterically hindered boronic acids. The bulky methyl group impedes the approach of the boronate species to the Palladium(II) complex. Furthermore, ortho-substituted boronic acids are highly susceptible to hydrolytic deboronation under basic conditions.

Optimized Protocol: High-Activity Catalyst System

To overcome these barriers, we utilize electron-rich, bulky phosphine ligands (Buchwald ligands) that facilitate oxidative addition and stabilize the crowded transition state during transmetallation.

Reagents & Materials

-

Substrate: (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.2 equiv)

-

Coupling Partner: Aryl/Heteroaryl Bromide (1.0 equiv)

-

Catalyst: XPhos Pd G2 (Precatalyst) or Pd₂(dba)₃ + XPhos (2-5 mol%)

-

Base: K₃PO₄ (3.0 equiv) – Phosphate is preferred over carbonate to minimize deboronation.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio) – Biphasic systems often improve solubility of inorganic bases.

Step-by-Step Methodology

-

Inert Setup: Charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol, 199 mg), and K₃PO₄ (3.0 mmol, 636 mg).

-

Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 15 mg) inside a glovebox or under a steady stream of nitrogen.

-

Solvent Degassing: Add pre-degassed 1,4-Dioxane (4 mL) and Water (1 mL). Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Thermal Activation: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor by LC-MS.[1]

-

Note: The hydroxymethyl group is generally compatible with these conditions and does not require protection unless the coupling partner is highly electrophilic (e.g., acid chloride).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography. The product will be more polar due to the -CH₂OH group.

Visualization: Steric Coupling Pathway

The following diagram illustrates the catalytic cycle emphasizing the steric bottleneck.

Figure 1: Catalytic cycle highlighting the transmetallation step, which is kinetically impeded by the ortho-methyl group of the boronic acid, necessitating electron-rich ligands like XPhos.

Part 3: Strategic Scaffold Elaboration (The "Handle")

Once the biaryl core is established, the C5-hydroxymethyl group serves as a divergent point for "Fragment-Based Drug Design" (FBDD). It allows the researcher to rapidly generate libraries of compounds with varying polarity and hydrogen-bonding capabilities.

Transformation Workflows

-

Oxidation to Aldehyde: The benzyl alcohol is easily oxidized (MnO₂ or Swern) to the aldehyde, a precursor for reductive amination. This is ideal for installing solubilizing amine tails (e.g., morpholine, piperazine).

-

Conversion to Leaving Group: Treatment with SOCl₂ or PBr₃ yields the benzyl halide, enabling Sɴ2 reactions with nucleophiles (phenols, thiols, amines).

-

Direct Etherification: Williamson ether synthesis to extend the carbon chain.

Protocol: Reductive Amination (Post-Coupling)

Context: Converting the scaffold into a kinase inhibitor candidate.

-

Oxidation: Dissolve biaryl alcohol (1 equiv) in DCM. Add activated MnO₂ (10 equiv). Stir at RT for 16h. Filter through Celite. Concentrate to yield the aldehyde.

-

Amination: Dissolve aldehyde (1 equiv) in DCE. Add amine (1.2 equiv) and NaBH(OAc)₃ (1.5 equiv). Stir at RT for 2–4h.

-

Result: A 3-aminomethyl-4-methyl-biaryl system, a common motif in kinase inhibitors (e.g., p38, EGFR).

Visualization: Divergent Synthesis Map

Figure 2: Divergent synthetic pathways utilizing the hydroxymethyl handle to access distinct pharmacophores from a single coupled intermediate.

Part 4: Scientific Integrity & Causality

Why This Specific Compound?

-

Conformational Locking (The "Magic Methyl" Effect): The C2-methyl group forces the biaryl system into a twisted conformation (dihedral angle > 0°). This reduces coplanarity, often improving solubility and selectivity for protein pockets that require a specific atropisomer [1].

-

Metabolic Stability: The methyl group blocks the reactive ortho position, preventing the formation of toxic quinone-methide metabolites often associated with simple phenols or unsubstituted biaryls.

-

Synthetic Efficiency: Unlike ester-protected variants (pinacol esters), the free acid is atom-economical. While pinacol esters are more stable, they are significantly more expensive and require an extra synthetic step to generate if not commercially bought.

Troubleshooting

-

Low Yields: Often due to protodeboronation. Solution: Switch to anhydrous conditions using CsF as the base in dry THF/Dioxane.

-

Incomplete Conversion: Steric bulk prevents catalyst approach. Solution: Increase temperature to 110°C (microwave) and use Pd-162 or Pd-175 (highly active precatalysts).

References

-

Suzuki-Miyaura Coupling Mechanisms & Steric Hindrance

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

-

Boronic Acid Properties & Applications

-

Medicinal Chemistry of Methyl & Hydroxymethyl Groups

-

Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition, 52(47), 12256–12267. Link

-

-

Compound Data Verification

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11234293, (5-(Hydroxymethyl)-2-methylphenyl)boronic acid. Link

-

Sources

Literature Review & Technical Guide: (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid

Executive Summary

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS: 631909-12-1) is a specialized organoboron intermediate critical to modern medicinal chemistry.[1] Unlike simple phenylboronic acids, this trisubstituted scaffold offers a dual-advantage: the 2-methyl group provides steric bulk often used to lock bioactive conformations ("Magic Methyl" effect), while the 5-hydroxymethyl group serves as a versatile synthetic handle for further diversification (oxidation, etherification, or amination).

This guide dissects the synthesis, reactivity, and application of this building block, moving beyond basic catalog data to provide a decision-making framework for drug development professionals.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | (5-(Hydroxymethyl)-2-methylphenyl)boronic acid |

| CAS Number | 631909-12-1 |

| Molecular Formula | C₈H₁₁BO₃ |

| Molecular Weight | 165.98 g/mol |

| SMILES | Cc1c(B(O)O)cc(CO)cc1 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, MeOH, Ethanol; sparingly soluble in water |

| Key Functional Groups | Boronic Acid (C-1), Methyl (C-2), Hydroxymethyl (C-5) |

Synthetic Architecture

The synthesis of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid typically proceeds via the lithiation-borylation of the corresponding aryl bromide. The presence of the benzylic alcohol requires protection strategies to prevent alkoxide interference during metalation.

Primary Synthetic Route (Lithiation-Borylation)

The most robust industrial route involves the protection of 5-bromo-2-methylbenzyl alcohol , followed by halogen-lithium exchange and trapping with a trialkyl borate.

Figure 1: Step-wise synthesis from commercially available precursors. The protection step is critical to avoid proton quenching of the organolithium intermediate.

Critical Control Points:

-

Protection: The hydroxyl group must be protected (e.g., TBS, THP) because the pKa of the benzyl alcohol (~15) is lower than the conjugate acid of n-BuLi (butane, pKa ~50). Failure to protect results in deprotonation of the oxygen rather than lithiation of the carbon.

-

Cryogenic Control: The lithium-halogen exchange must occur at -78°C to prevent Wurtz-type coupling or benzylic deprotonation at the 2-methyl position.

Reaction Engineering: Suzuki-Miyaura Coupling

The primary utility of this compound is as a nucleophile in Suzuki-Miyaura cross-coupling . The 2-methyl substituent introduces steric hindrance near the reaction center, necessitating specialized ligand choices to facilitate the transmetalation step.

Mechanistic Cycle & Ligand Selection

Standard ligands (e.g., PPh3) may result in sluggish yields due to the steric bulk of the ortho-methyl group. Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are recommended to boost turnover numbers (TON).

Figure 2: Catalytic cycle emphasizing the Transmetalation step, which is sterically sensitive to the 2-methyl group.

Optimization Matrix

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Precursors for active Pd(0) species. |

| Ligand | SPhos or XPhos | Electron-rich, bulky ligands facilitate oxidative addition and tolerate ortho-substitution. |

| Base | K₃PO₄ (3.0 eq) | Anhydrous phosphate is superior to carbonates for hindered substrates; prevents protodeboronation. |

| Solvent | 1,4-Dioxane / Water (4:1) | Aqueous component is essential for the activation of the boronic acid (formation of boronate species). |

Applications in Drug Discovery

This boronic acid is not merely a linker; it is a strategic scaffold in Medicinal Chemistry.

The "Magic Methyl" Effect

The 2-methyl group often restricts the rotation of the biaryl bond formed after coupling. In kinase inhibitors, this restricted rotation can lock the molecule into a bioactive conformation, significantly increasing potency and selectivity (atropisomerism).

The Hydroxymethyl "Warhead" Handle

The 5-hydroxymethyl group is rarely the final endpoint. It serves as a pivotal intermediate:

-

Oxidation: Converted to an aldehyde (using MnO₂ or Swern) for reductive amination.

-

Halogenation: Converted to a benzyl chloride for nucleophilic substitution.

-

Solubility: Retained as-is to lower logP and improve aqueous solubility in lipophilic drug candidates.

Experimental Protocol: General Suzuki Coupling

Standard Operating Procedure for coupling (5-(Hydroxymethyl)-2-methylphenyl)boronic acid with an aryl bromide.

Reagents:

-

Aryl Bromide (1.0 eq)

-

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid (1.2 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq) [Alternative: Pd(OAc)₂ + SPhos]

-

K₂CO₃ (2.0 M aq solution, 3.0 eq)

-

1,4-Dioxane (degassed)

Procedure:

-

Charge: In a reaction vial, combine the aryl bromide, boronic acid, and Palladium catalyst.

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to 80-90°C for 4–12 hours. Monitor by LC-MS.

-

Note: The 2-methyl group may slow the reaction; if incomplete after 12h, increase temperature to 100°C or switch to SPhos ligand.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄.

-

Purification: Concentrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Safety & Handling (SDS Summary)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).

-

Handling: Avoid dust formation. Use in a fume hood.

-

Storage: Store at 2-8°C (Refrigerate). Boronic acids can dehydrate to form boroxines (anhydrides) over time; this is reversible in aqueous reaction media but can affect stoichiometry calculations.

References

-

Suzuki-Miyaura Coupling Mechanism & Ligands

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

-

-

Boronic Acid Synthesis (General Lithiation Protocol)

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link

-

-

"Magic Methyl" Effect in Drug Design

-

Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie International Edition. Link

-

-

Compound Data & CAS Verification

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 631909-12-1. Link

-

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of (5-(Hydroxymethyl)-2-methylphenyl)boronic Acid

Abstract & Strategic Value

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is a high-value "bifunctional scaffold" in medicinal chemistry. It serves as a critical linker, allowing the attachment of a biaryl core via Suzuki coupling while retaining a benzylic alcohol for subsequent derivatization (e.g., oxidation to aldehyde, conversion to benzylic halide, or etherification).

However, this molecule presents a dual synthetic challenge :

-

Ortho-Steric Hindrance: The 2-methyl group creates significant steric bulk adjacent to the boronic acid, severely retarding the transmetallation step.

-

Protodeboronation Risk: The steric strain destabilizes the C-B bond, making the molecule prone to hydrolytic cleavage (protodeboronation) before coupling can occur, especially under harsh basic conditions.

This guide provides a validated, high-fidelity protocol using Buchwald Precatalysts (SPhos Pd G2) to overcome the steric energy barrier while maintaining mild conditions to preserve the boronic acid integrity.

Mechanistic Insight: Why Standard Protocols Fail

To ensure reproducibility, researchers must understand the failure modes of standard "Tetrakis" (

The Steric Wall (Transmetallation Blockade)

In the Suzuki catalytic cycle, the rate-determining step for hindered substrates is often transmetallation . The 2-methyl group on the phenyl ring physically obstructs the approach of the boronate species to the Palladium(II) center. Standard ligands (like triphenylphosphine) are too sterically crowded and not electron-rich enough to facilitate this difficult bond formation, leading to stalled reactions and low yields.

The Protodeboronation Trap